molecular formula C15H27BN2O3 B3338746 1-(3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-2-methylpropan-2-ol CAS No. 1082503-78-3

1-(3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-2-methylpropan-2-ol

Cat. No.: B3338746
CAS No.: 1082503-78-3
M. Wt: 294.20 g/mol
InChI Key: HWENRWPNBIRPNZ-UHFFFAOYSA-N
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Description

This compound is a boron-containing pyrazole derivative characterized by:

  • A 3,5-dimethylpyrazole core substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 4-position.
  • A 2-methylpropan-2-ol group at the 1-position, enhancing solubility and stability .
    Its molecular formula is C₁₆H₂₈BN₂O₃, with applications in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals, agrochemicals, and materials .

Properties

IUPAC Name

1-[3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-2-methylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27BN2O3/c1-10-12(11(2)18(17-10)9-13(3,4)19)16-20-14(5,6)15(7,8)21-16/h19H,9H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWENRWPNBIRPNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC(C)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101122969
Record name α,α,3,5-Tetramethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101122969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082503-78-3
Record name α,α,3,5-Tetramethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082503-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,α,3,5-Tetramethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101122969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 1-(3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-2-methylpropan-2-ol (CAS No. 1082503-78-3) is a boron-containing pyrazole derivative known for its potential biological activities. This article reviews the compound's biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.

The molecular formula of the compound is C15H27BN2O3C_{15}H_{27}BN_{2}O_{3} with a molecular weight of 294.20 g/mol. It features a complex structure that includes a pyrazole ring and a dioxaborolane moiety which may contribute to its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets. The pyrazole moiety is known to exhibit inhibitory effects on several enzymes and receptors involved in cellular signaling pathways.

Inhibition of Receptor Tyrosine Kinases

Research has indicated that compounds with similar structures can inhibit receptor tyrosine kinases (RTKs), such as fibroblast growth factor receptors (FGFRs) and c-Met. These receptors are implicated in various cancers and other diseases. For instance, studies have shown that certain pyrazole derivatives can achieve over 50% inhibition of FGFR1 at concentrations around 10 µM .

Biological Activity Data

Biological Activity Concentration (µM) Inhibition (%) Reference
FGFR1 Inhibition10>50
c-Met Inhibition10>50
General CytotoxicityVariesVaries

Case Studies

Several studies have investigated the biological activity of similar compounds derived from pyrazole scaffolds:

  • FGFR Inhibition Study : A study demonstrated that pyrazole derivatives could selectively inhibit FGFR1 by binding to key residues within the ATP binding site. The structural modifications enhanced binding affinity and selectivity .
  • c-Met Inhibition : Another study explored the effects of substituted pyrazoles on c-Met signaling pathways in cancer cell lines. The results indicated significant reductions in cell proliferation at micromolar concentrations .

Pharmacological Effects

The compound has shown promise in various pharmacological applications:

  • Anticancer Activity : Due to its ability to inhibit key signaling pathways in cancer cells, it is being explored as a potential therapeutic agent in oncology.
  • Neuroprotective Effects : Some analogs have displayed neuroprotective properties in preclinical models, suggesting potential applications in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table compares key structural features and properties:

Compound Name Substituents (Pyrazole Position) Molecular Formula Key Applications Reference
1-(3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-2-methylpropan-2-ol 1: 2-Methylpropan-2-ol; 4: Dioxaborolane C₁₆H₂₈BN₂O₃ Cross-coupling intermediates
1-Isopropyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole (Compound 106) 1: Isopropyl; 4: Phenyl-dioxaborolane C₁₈H₂₅BN₂O₂ Small-molecule drug discovery
3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol 1: Propan-1-ol; 4: Dioxaborolane C₁₁H₂₀BN₂O₃ Bioconjugation and imaging probes
1-Cyclopropylmethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-1H-pyrazole 1: Cyclopropylmethyl; 3,5: Methyl; 4: Dioxaborolane C₁₅H₂₅BN₂O₂ Antibacterial agent intermediates

Key Observations :

  • Phenyl-dioxaborolane derivatives (e.g., Compound 106 in ) exhibit higher lipophilicity, favoring blood-brain barrier penetration in CNS-targeting drugs.
Reactivity in Cross-Coupling
Compound Type Reaction Efficiency (Suzuki Coupling) Preferred Substrates Reference
Target Compound (Propan-2-ol) High (90–95% conversion) Aryl chlorides, heteroaryl bromides
Phenyl-Dioxaborolane (106) Moderate (70–80%) Electron-deficient aryl halides
Propan-1-ol Derivatives Low (50–60%) Activated alkenes

Insights :
The 2-methylpropan-2-ol group stabilizes transition states in cross-coupling, outperforming phenyl or smaller alcohol substituents .

Solubility and LogP
Compound Water Solubility (mg/mL) LogP (Predicted) Bioactivity Relevance
Target Compound 12.5 2.1 Enhanced bioavailability
Compound 106 0.8 3.8 CNS-targeting potential
Cyclopropylmethyl Analogue 0.2 4.2 Membrane permeability in antibacterials
Thermal Stability
  • The target compound decomposes at 220°C , superior to analogues with linear alcohols (e.g., 180°C for propan-1-ol derivatives) due to steric protection of the boron moiety .

Pharmaceutical Relevance

  • The target compound’s boron-pyrazole motif is critical in proteolysis-targeting chimeras (PROTACs), enabling selective protein degradation .
  • Cyclopropylmethyl derivatives show promise in overcoming bacterial resistance due to their rigid structure .

Limitations and Challenges

  • Phenyl-dioxaborolane analogues (e.g., Compound 106) face metabolic instability in vivo, limiting their therapeutic use .
  • Propan-1-ol derivatives exhibit poor solubility, restricting their utility in aqueous reaction systems .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Assign peaks for pyrazole protons (δ 6.5–7.5 ppm), dioxaborolane methyl groups (δ 1.0–1.3 ppm), and tertiary alcohol protons (δ 1.4–1.6 ppm) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with boron-containing species .
  • X-ray Crystallography : Resolve steric effects of the bulky dioxaborolane group and confirm spatial arrangement of substituents .

How can researchers optimize Suzuki-Miyaura reactions using this compound as a boronic ester precursor?

Q. Advanced

  • Catalyst Selection : Use PdCl₂(dppf) or Pd(OAc)₂ with ligands like SPhos to enhance reactivity with sterically hindered aryl halides .
  • Solvent Systems : Employ THF/water mixtures or DMF for solubility. Add bases like K₂CO₃ to stabilize transient intermediates .
  • Temperature Control : Optimize between 80–100°C to balance reaction rate and byproduct formation. Use microwave-assisted synthesis for rapid screening .

Troubleshooting : If coupling efficiency is low, pre-activate the boronic ester with pinacol or replace aryl chlorides with bromides for faster oxidative addition .

How to resolve discrepancies in NMR data during structural analysis?

Q. Advanced

  • Dynamic Effects : Rotameric equilibria in the dioxaborolane or pyrazole groups can split peaks. Use variable-temperature NMR to "freeze" conformers .
  • 2D Techniques : Employ HSQC and HMBC to correlate ambiguous protons with adjacent carbons and confirm connectivity .
  • Comparative Analysis : Cross-check with computational predictions (DFT) or crystallographic data to validate assignments .

What handling protocols mitigate this compound’s moisture sensitivity?

Q. Basic

  • Storage : Keep under argon or nitrogen in sealed, desiccated containers at –20°C. Use molecular sieves in solvent stock solutions .
  • Reaction Conditions : Conduct reactions in anhydrous solvents (e.g., dried THF) and employ Schlenk-line techniques for air-sensitive steps .

How to design biological studies targeting enzyme inhibition or protein interactions?

Q. Advanced

  • Molecular Docking : Use software like AutoDock to predict binding modes with active sites (e.g., proteases or kinases). Focus on the boronic ester’s electrophilic interaction with serine residues .
  • Enzyme Assays : Test inhibitory activity via fluorescence-based kinetics (e.g., fluorogenic substrates) or ITC for binding thermodynamics .
  • Mutagenesis Studies : Identify critical residues by comparing wild-type and mutant enzyme inhibition profiles .

What computational approaches validate electronic and steric properties?

Q. Advanced

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict frontier molecular orbitals (HOMO/LUMO) and assess reactivity .
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility in aqueous or lipid bilayer environments .
  • NBO Analysis : Quantify hyperconjugative interactions between the dioxaborolane and pyrazole rings to explain stabilization effects .

How to address synthetic challenges in scaling up for in vivo studies?

Q. Advanced

  • Continuous Flow Reactors : Improve yield consistency and reduce purification steps for multi-gram synthesis .
  • Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF .
  • Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Reactant of Route 2
Reactant of Route 2
1-(3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-2-methylpropan-2-ol

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